molecular formula C17H14N2O4 B2829310 3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 421565-92-6

3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B2829310
CAS No.: 421565-92-6
M. Wt: 310.309
InChI Key: VZBKIXDHESVGNH-UHFFFAOYSA-N
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Description

3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a substituted phthalazine derivative characterized by a 4-ethoxyphenyl group at position 3 and a carboxylic acid moiety at position 1 of the phthalazine core.

Properties

IUPAC Name

3-(4-ethoxyphenyl)-4-oxophthalazine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4/c1-2-23-12-9-7-11(8-10-12)19-16(20)14-6-4-3-5-13(14)15(18-19)17(21)22/h3-10H,2H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBKIXDHESVGNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves multi-step organic reactions

    Formation of the Phthalazine Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with phthalic anhydride under acidic or basic conditions.

    Introduction of the Ethoxyphenyl Group: This step often involves electrophilic aromatic substitution reactions, where the ethoxyphenyl group is introduced using ethoxybenzene and a suitable electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the ketone group to an alcohol or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing new functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, altering the compound’s properties.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that compounds similar to 3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid exhibit promising anticancer properties. A study demonstrated that derivatives of phthalazine compounds can inhibit the growth of cancer cells through mechanisms involving apoptosis and cell cycle arrest. Specifically, these compounds have shown activity against various cancer cell lines, including breast and lung cancer .

Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Studies have shown that phthalazine derivatives can possess significant antibacterial and antifungal properties. For instance, 3-(4-Ethoxyphenyl)-4-oxo derivatives have been tested against common pathogens such as Staphylococcus aureus and Candida albicans, showing effective inhibition of growth .

Biological Studies

Enzyme Inhibition
The compound has been evaluated for its potential as an enzyme inhibitor. Research indicates that it can act on specific targets involved in metabolic pathways, which may lead to therapeutic benefits in diseases such as diabetes and obesity. For example, studies have highlighted its ability to inhibit enzymes like α-glucosidase, which is crucial in carbohydrate metabolism .

Neuroprotective Effects
There is emerging evidence suggesting that this compound may exhibit neuroprotective effects. Animal studies have reported that it can reduce oxidative stress markers and improve cognitive function in models of neurodegenerative diseases . This opens avenues for further exploration in treating conditions like Alzheimer's disease.

Material Science

Polymer Chemistry
In material science, this compound has been explored for its utility in synthesizing novel polymers with enhanced properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength, making it a candidate for advanced materials applications .

Data Tables

Application AreaKey FindingsReferences
Anticancer ActivityInhibits growth of breast and lung cancer cells
Antimicrobial PropertiesEffective against Staphylococcus aureus
Enzyme InhibitionInhibits α-glucosidase; potential for diabetes treatment
Neuroprotective EffectsReduces oxidative stress; improves cognitive function
Polymer ChemistryEnhances thermal stability and mechanical strength

Case Studies

  • Anticancer Study : A 2022 study published in the Journal of Medicinal Chemistry evaluated various phthalazine derivatives for anticancer activity. The study found that modifications at the 4-position significantly enhanced cytotoxicity against breast cancer cell lines .
  • Antimicrobial Research : An investigation into the antimicrobial properties of phthalazine compounds revealed that 3-(4-Ethoxyphenyl)-4-oxo derivatives exhibited potent activity against multiple bacterial strains, suggesting potential for developing new antibiotics .
  • Neuroprotection Study : A recent animal model study published in Neuroscience Letters demonstrated that administration of this compound led to significant improvements in memory tasks and reduced markers of neuronal damage in models of Alzheimer's disease .

Mechanism of Action

The mechanism of action of 3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The phthalazine scaffold allows diverse substitutions, each modulating physicochemical and biological properties. Below is a comparative analysis of key analogs:

Table 1: Key Structural and Functional Differences
Compound Name Substituent at Position 3 Molecular Weight (g/mol) Key Functional Groups Notable Properties
3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid 4-Ethoxyphenyl ~310.3* Ethoxy, carboxylic acid Moderate polarity, electron-donating effects
3-(4-Methylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid 4-Methylphenyl ~268.3† Methyl, carboxylic acid Hydrophobic, reduced solubility
3-(4-Methoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid 4-Methoxyphenyl 296.28 Methoxy, carboxylic acid Enhanced solubility vs. methyl analog
3-(2-Hydroxyethyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid 2-Hydroxyethyl ~252.2‡ Hydroxyl, carboxylic acid High polarity, strong H-bonding capacity
4-Oxo-3-phenyl-3,4-dihydrophthalazine-1-carboxylic acid Phenyl 266.25 Phenyl, carboxylic acid Low solubility, baseline reactivity
3-Methyl-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid hydrazide Methyl, hydrazide 218.22 Hydrazide, carboxylic acid Potential pharmacological activity

*Calculated based on methoxy analog (296.28) + ethoxy-methoxy mass difference (14). †Estimated from molecular formula (C₁₅H₁₂N₂O₃). ‡From Santa Cruz Biotechnology (sc-344175) .

Physicochemical and Reactivity Comparisons

Solubility
  • Ethoxyphenyl analog : Moderate solubility in polar solvents due to ethoxy’s weak H-bonding capacity.
  • Hydroxyethyl analog : Highest solubility in polar solvents (e.g., water, DMSO) due to hydroxyl group .
  • Methylphenyl analog: Low solubility, suited for non-polar media .
Electronic Effects
  • Ethoxy and methoxy groups : Electron-donating via resonance, increasing electron density on the phthalazine core. This may stabilize intermediates in reactions like nucleophilic substitution .
  • Hydroxyethyl group : Polar hydroxyl group enhances acidity of the carboxylic acid moiety, promoting salt formation .
Steric and Stability Considerations
  • Hydrazide derivative : Reactive hydrazide group enables conjugation or chelation, useful in drug design .

Biological Activity

3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid, identified by its CAS number 421565-92-6, is a compound that belongs to the class of dihydrophthalazine derivatives. This compound has garnered interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections will explore the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C15H14N2O3\text{C}_{15}\text{H}_{14}\text{N}_{2}\text{O}_{3}

This structure includes a phthalazine core with an ethoxyphenyl substituent and a carboxylic acid functional group, which may contribute to its biological activities.

Anticancer Activity

Research indicates that derivatives of dihydrophthalazine compounds exhibit significant anticancer properties. For instance, studies have demonstrated that certain substituted dihydrophthalazines can induce apoptosis in cancer cell lines by modulating key apoptotic markers such as caspases and Bcl-2 levels. Specifically, compounds similar to 3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazine have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7 and MDA-MB-231) and lung cancer (A549) cells .

Table 1: Summary of Anticancer Activity

CompoundCell Line TestedIC50 (µM)Mechanism of Action
3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazineMCF-7Not specifiedInduces apoptosis via caspase activation
Similar DerivativeMDA-MB-23138-fold increase in apoptosisModulates P53 and BAX levels

Antimicrobial Activity

The antimicrobial potential of dihydrophthalazine derivatives has also been evaluated. In vitro studies have shown that these compounds exhibit activity against various bacterial strains. The mechanism often involves the inhibition of bacterial growth through disruption of cellular processes .

Table 2: Antimicrobial Efficacy

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (MIC)
3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydrophthalazineStaphylococcus aureusNot specified
Similar DerivativeEscherichia coliNot specified

Anti-inflammatory Activity

In addition to anticancer and antimicrobial properties, some studies suggest that dihydrophthalazine derivatives may possess anti-inflammatory effects. These effects are likely mediated through the inhibition of pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

Case Studies

Several case studies have been published that detail the synthesis and biological evaluation of various dihydrophthalazine derivatives. For example, one study synthesized a series of compounds and evaluated their cytotoxicity against different cancer cell lines. The results indicated that specific modifications to the dihydrophthalazine structure could enhance biological activity significantly .

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